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Compound of Interest

Compound Name: 3-Ethyl-3,4-dimethyloctane

Cat. No.: B14546759

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data for
isomers of dodecane (C12H26). Given the vast number of isomers (355), this guide focuses on
the well-characterized n-dodecane and illustrates a powerful estimation method for its
branched isomers. This document is intended to be a valuable resource for researchers,
scientists, and professionals in drug development and other fields where the thermodynamic
properties of hydrocarbons are critical.

Thermodynamic Properties of h-Dodecane

n-Dodecane, as the straight-chain isomer, is the most extensively studied of the C12H26
isomers. Its thermodynamic properties are well-documented and serve as a baseline for
comparison with its branched counterparts.
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Property Value Units
Standard Enthalpy of
) -2909+1.4 kJ/mol

Formation (Gas, 298.15 K)
Standard Molar Entropy (Gas,

622.50 J/mol-K
298.15 K)
Molar Heat Capacity at
Constant Pressure (Liquid, 376.00 J/mol-K
298.15 K)
Enthalpy of Vaporization

61.3+0.2 kJ/mol
(298.15 K)
Enthalpy of Fusion 36.836 kJ/mol

Estimation of Thermodynamic Properties for
Branched Isomers: The Benson Group Additivity
Method

Due to the sheer number of dodecane isomers, experimental determination of the
thermodynamic properties for each is impractical. The Benson Group Additivity Method is a
widely used and reliable technique for estimating these properties for organic molecules. This
method is based on the principle that the thermodynamic properties of a molecule can be
approximated by summing the contributions of its constituent groups.

The general equation for the Benson Group Additivity method is:
Property = 2 (Group Contribution) + Corrections

Corrections are applied for non-nearest neighbor interactions, such as gauche interactions and
1,5-pentane interference.

Below is a table of some common group additivity values (GAVs) for alkanes, which are
essential for estimating the properties of dodecane isomers.
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L AH°f (298.15 K) S° (298.15 K) Cp° (300 K)
Group Description

(kJ/mol) (J/mol-K) (J/mol-K)

C-(C)(H)3 Primary carbon -42.18 127.32 25.52
Secondary

C-(C)2(H)2 -20.71 39.46 22.84
carbon

C-(C)3(H) Tertiary carbon -7.95 -51.30 19.33
Quaternary

C-(C)4 2.09 -146.86 14.77
carbon

Note: These are representative values. More extensive tables with additional groups and
correction terms are available in the literature.

Calculated Thermodynamic Data for Selected Dodecane
Isomers

To illustrate the application of the Benson method and to provide a comparative dataset, the
following table presents calculated thermodynamic data for a few representative branched
isomers of dodecane. These values are estimates and should be used with an understanding
of the inherent approximations of the group additivity method.

Calculated AH°f (Gas,

Isomer Structure

298.15 K) (kJ/mol)
n-Dodecane CH3(CH2)10CH3 -290.9 (Experimental)
2-Methylundecane CH3CH(CH3)(CH2)8CH3 -298.1
2,2-Dimethyl-decane (CH3)3C(CH2)7CH3 -307.4

(CH3)3CCH2CH(CH3)CH2C(C
2,2,4,6,6-Pentamethylheptane H3)3 -335.2

Disclaimer: The calculated values are for illustrative purposes and are derived from the
application of the Benson Group Additivity method with standard GAVs. Actual experimental
values may vary.
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Experimental Protocols

Accurate determination of thermodynamic data relies on precise experimental techniques. This
section outlines the methodologies for key experiments.

Determination of Enthalpy of Formation: Bomb
Calorimetry

The standard enthalpy of formation of a hydrocarbon is typically determined indirectly by
measuring its enthalpy of combustion using a bomb calorimeter.

Methodology:

o Sample Preparation: A precisely weighed sample of the liquid dodecane isomer (typically 0.5
- 1.0 g) is placed in a crucible inside the bomb calorimeter. A known length of ignition wire is
positioned to be in contact with the sample.

 Bomb Assembly and Pressurization: The crucible and ignition wire are placed inside the
"bomb," a robust, sealed container. The bomb is then sealed and pressurized with pure
oxygen to approximately 30 atm. This ensures complete combustion.

o Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an
insulated container (the calorimeter). A stirrer ensures uniform temperature distribution in the
water, and a high-precision thermometer records the temperature.

« Ignition and Data Acquisition: The sample is ignited by passing an electric current through
the ignition wire. The heat released by the combustion is absorbed by the bomb and the
surrounding water, causing a temperature rise. The temperature is recorded at regular
intervals until it reaches a maximum and then begins to cool.

o Calculations: The heat capacity of the calorimeter is predetermined by combusting a
standard substance with a known heat of combustion (e.g., benzoic acid). The heat of
combustion of the sample is then calculated from the observed temperature rise and the
heat capacity of the calorimeter. Corrections are made for the heat of ignition and the
formation of nitric acid from residual nitrogen in the bomb. The standard enthalpy of
formation is then calculated from the enthalpy of combustion using Hess's Law.
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Determination of Heat Capacity: Differential Scanning
Calorimetry (DSC)

Differential Scanning Calorimetry is a widely used technique to measure the heat capacity of
liquids and solids.

Methodology:

o Sample Preparation: A small, accurately weighed sample of the dodecane isomer (typically
5-15 mg) is hermetically sealed in an aluminum pan. An identical empty pan is used as a
reference.

e Instrument Setup: The sample and reference pans are placed in the DSC cell. The
instrument is programmed with a specific temperature profile, which typically involves a
heating ramp at a constant rate (e.g., 10 °C/min) over the desired temperature range.

» Data Acquisition: The DSC measures the difference in heat flow required to maintain the
sample and reference pans at the same temperature as they are heated. This differential
heat flow is recorded as a function of temperature.

 Calibration and Calculation: The instrument is calibrated using a standard material with a
known heat capacity (e.g., sapphire). The heat capacity of the sample is then calculated from
the differential heat flow signal, the heating rate, and the sample mass, in comparison to the
calibration standard.

Determination of Standard Molar Entropy

The standard molar entropy of a substance in the gas phase is typically determined by a
combination of calorimetric measurements and statistical mechanics calculations based on
spectroscopic data.

Methodology:

e Low-Temperature Heat Capacity Measurement: The heat capacity of the solid and liquid
phases of the dodecane isomer is measured from a very low temperature (approaching 0 K)
up to a temperature above its boiling point using adiabatic calorimetry.
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o Enthalpies of Phase Transitions: The enthalpies of fusion and vaporization are measured at
their respective transition temperatures.

 Calculation of Entropy from Calorimetric Data: The entropy of the substance at a given
temperature is calculated by integrating the heat capacity divided by temperature (Cp/T)
from O K to that temperature, and adding the entropies of any phase transitions that occur
within that range.

e Spectroscopic Data and Statistical Mechanics: For the ideal gas state, the entropy can be
calculated using statistical mechanics. This requires knowledge of the molecule's vibrational
frequencies (from infrared and Raman spectroscopy), rotational constants (from microwave
spectroscopy), and molecular weight.

e Third Law of Thermodynamics: The Third Law of Thermodynamics states that the entropy of
a perfect crystal at absolute zero (0 K) is zero. This provides the starting point for the
calorimetric entropy calculations. Any residual entropy at 0 K due to crystal imperfections can
lead to discrepancies between calorimetric and spectroscopic entropy values.

Visualizations
Benson Group Additivity Method Workflow

The following diagram illustrates the logical workflow of applying the Benson Group Additivity
Method to estimate the thermodynamic properties of a dodecane isomer.
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Benson Group Additivity Method Workflow

Start: Select Dodecane Isomer

Identify Constituent Groups
(e.g., C-(C)(H)3, C-(C)2(H)2, etc.)

'

Look up Group Additivity Values (GAVS)
for AH®f, S°, Cp°

'

Sum GAVs for all Groups

'

Identify Necessary Corrections
(e.g., gauche interactions)

'

Look up Correction Values

'

Apply Corrections to the Summed GAVs

End: Estimated Thermodynamic Property
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Bomb Calorimetry Experimental Workflow

Start: Sample Preparation

Weigh Dodecane Isomer Sample

:

Assemble Bomb with Sample and Ignition Wire

:

Pressurize Bomb with 02

;

Place Bomb in Calorimeter with Water

:

Allow System to Equilibrate

;

Ignite Sample

:

Record Temperature Change

;

Calculate Heat of Combustion (q)

:

Calculate Enthalpy of Combustion (AHc)

;

Calculate Enthalpy of Formation (AHf) using Hess's Law

End: Enthalpy of Formation
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 To cite this document: BenchChem. [Thermodynamic Data for Dodecane Isomers: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14546759#thermodynamic-data-for-c12h26-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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